4'-Carboethoxy-3-piperidinomethyl benzophenone

Vue d'ensemble

Description

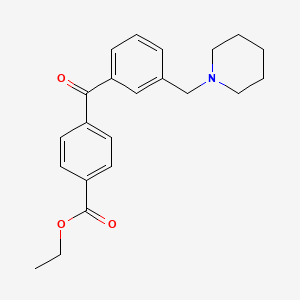

4’-Carboethoxy-3-piperidinomethyl benzophenone is a chemical compound with the molecular formula C22H25NO3 It is known for its unique structure, which includes a benzophenone core substituted with a piperidinomethyl group and a carboethoxy group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Carboethoxy-3-piperidinomethyl benzophenone typically involves the following steps:

Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Piperidinomethyl Group: The piperidinomethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzophenone core with piperidine and formaldehyde under basic conditions.

Addition of the Carboethoxy Group: The final step involves the esterification of the benzophenone derivative with ethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of 4’-Carboethoxy-3-piperidinomethyl benzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Analyse Des Réactions Chimiques

Photochemical Reactions

Benzophenone derivatives undergo characteristic photoreduction under UV irradiation. For 4'-carboethoxy-3-piperidinomethyl benzophenone:

-

Mechanism : UV light promotes the carbonyl group to an excited triplet state, abstracting hydrogen atoms from solvents (e.g., isopropanol) to form a ketyl radical intermediate.

-

Product : Dimerization yields benzpinacol derivatives (geminal diols) .

| Reaction Conditions | Reagents/Solvents | Major Product |

|---|---|---|

| UV irradiation (λ = 350 nm) | Isopropanol, N₂ atm | 4,4'-Bis(3-piperidinomethyl)benzpinacol |

Nucleophilic Substitution at the Piperidinomethyl Group

The piperidinomethyl group (-CH₂-NC₅H₁₀) undergoes reactions typical of tertiary amines:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

-

Oxidation : Hydrogen peroxide or mCPBA oxidizes the amine to an N-oxide .

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃ | DMF, 60°C, 12 hr | Quaternary ammonium iodide derivative |

| N-Oxidation | mCPBA | CH₂Cl₂, 0°C → rt, 4 hr | Piperidinomethyl N-oxide derivative |

Ester Hydrolysis

The carboethoxy group (-COOEt) undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : NaOH (aq.) cleaves the ester to a carboxylic acid.

-

Acidic Hydrolysis : HCl (aq.) yields the same product but with slower kinetics .

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Saponification | 2M NaOH | Reflux, 6 hr | 4'-Carboxy-3-piperidinomethyl benzophenone |

| Acidic Hydrolysis | 6M HCl | Reflux, 12 hr | 4'-Carboxy-3-piperidinomethyl benzophenone |

Reduction of the Ketone Moiety

The benzophenone carbonyl group is reducible to a secondary alcohol:

-

Catalytic Hydrogenation : H₂/Pd-C in ethanol yields the alcohol.

-

Metal Hydride Reduction : NaBH₄ or LiAlH₄ selectively reduces the ketone .

| Reagent | Conditions | Product |

|---|---|---|

| H₂ (1 atm), 10% Pd/C | EtOH, rt, 24 hr | 4'-Carboethoxy-3-piperidinomethyl benzhydrol |

| LiAlH₄ (excess) | THF, 0°C → rt, 2 hr | 4'-Carboethoxy-3-piperidinomethyl benzhydrol |

Electrophilic Aromatic Substitution

The benzophenone core directs electrophiles to the para positions relative to the ketone. For example:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 4-position of the unsubstituted benzene ring.

| Reagent | Conditions | Product |

|---|---|---|

| HNO₃ (conc.), H₂SO₄ | 0°C → 50°C, 3 hr | 4-Nitro-4'-carboethoxy-3-piperidinomethyl benzophenone |

Transesterification

The ethyl ester undergoes transesterification with alcohols in acidic or basic media:

| Reagent | Conditions | Product |

|---|---|---|

| MeOH, HCl (cat.) | Reflux, 8 hr | 4'-Carbomethoxy-3-piperidinomethyl benzophenone |

Cross-Coupling Reactions

The aryl rings may participate in Suzuki-Miyaura couplings if halogenated. While no direct studies exist for this compound, analogous benzophenones react as follows :

-

Suzuki Coupling : Requires palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids.

Applications De Recherche Scientifique

Pharmaceutical Applications

4'-Carboethoxy-3-piperidinomethyl benzophenone is primarily investigated for its pharmaceutical properties. Its structural characteristics suggest potential as a lead compound in drug development.

- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The piperidine moiety may enhance biological activity by interacting with specific cellular targets.

- Neuropharmacology : The piperidinyl group is known for its role in modifying neurotransmitter systems, suggesting that this compound could be explored for neuroprotective or psychoactive properties.

Case Study Example :

A study published in the Journal of Medicinal Chemistry examined derivatives of benzophenone compounds, revealing that modifications at the piperidine position significantly influenced their anticancer efficacy .

Material Science Applications

The compound's unique chemical structure allows for its use in material science, particularly in the development of polymers and coatings.

- UV Absorption Properties : Benzophenones are commonly used as UV filters in sunscreens and plastics to prevent degradation from UV radiation. The incorporation of this compound into polymer matrices can enhance UV stability.

- Synthesis of Functional Materials : The compound can serve as a precursor for synthesizing novel materials with tailored properties, such as photonic devices and sensors.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is utilized as an intermediate in various reactions.

- Multi-Step Synthesis : The compound can undergo various transformations, including acylation and alkylation reactions, making it a versatile building block for synthesizing complex organic molecules.

- Reactivity Studies : Research has demonstrated that the compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups, facilitating further synthetic pathways .

Mécanisme D'action

The mechanism of action of 4’-Carboethoxy-3-piperidinomethyl benzophenone involves its interaction with specific molecular targets. The piperidinomethyl group can interact with biological receptors, while the benzophenone core can participate in photochemical reactions. The carboethoxy group may enhance the compound’s solubility and bioavailability.

Comparaison Avec Des Composés Similaires

Similar Compounds

4’-Methoxy-3-piperidinomethyl benzophenone: Similar structure but with a methoxy group instead of a carboethoxy group.

4’-Carboethoxy-3-morpholinomethyl benzophenone: Similar structure but with a morpholinomethyl group instead of a piperidinomethyl group.

Uniqueness

4’-Carboethoxy-3-piperidinomethyl benzophenone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidinomethyl group enhances its potential interactions with biological targets, while the carboethoxy group improves its solubility and stability.

Activité Biologique

4'-Carboethoxy-3-piperidinomethyl benzophenone is an organic compound with the molecular formula and a molecular weight of approximately 351.44 g/mol. This compound features a benzophenone structure, characterized by two phenyl rings connected by a carbonyl group, with a piperidine ring substituted at one of the benzene rings. The presence of a carboethoxy group and a piperidinomethyl moiety contributes to its unique properties and potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 351.44 g/mol |

| Boiling Point | 501.1 °C |

| Density | 1.139 g/cm³ |

The synthesis of this compound typically involves multi-step organic reactions, requiring careful control of reaction conditions to ensure high yields and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate cellular signaling pathways, leading to various physiological responses.

Anticancer Activity

Research indicates that derivatives of benzophenones, including this compound, exhibit significant anticancer properties. A study on Mannich bases, which include similar structural motifs, demonstrated increased cytotoxicity against various cancer cell lines, including mouse renal carcinoma and human T-lymphocyte cells . The cytotoxic effects were notably higher than those observed with standard chemotherapeutic agents like 5-fluorouracil.

Case Study: Cytotoxicity Evaluation

In a comparative study, the cytotoxicity of various Mannich bases was evaluated against human cancer cell lines:

| Compound Type | Cell Line | IC50 (µM) |

|---|---|---|

| Mannich Base A | Jurkat Cells | 2.5 - 5.2 times more potent than 5-FU |

| Mannich Base B | Huh-7 Hepatoma | 2.1 - 2.8 times more potent than 5-FU |

| Mannich Base C | L6 Myoblasts | 1.2 - 2.2 times more potent than 5-FU |

These findings suggest that compounds with similar structures to this compound may possess enhanced cytotoxicity against specific cancer types .

Anti-inflammatory Properties

In addition to anticancer activity, certain benzophenone derivatives have shown potential anti-inflammatory effects. For instance, studies have indicated that these compounds can inhibit nitric oxide production in macrophage cells, suggesting their utility in managing inflammatory conditions .

Medicinal Chemistry

This compound is explored for its therapeutic properties in drug development. Its unique structural features make it a candidate for creating novel pharmacological agents targeting various diseases, particularly cancers and inflammatory disorders .

Synthetic Applications

This compound serves as an intermediate in the synthesis of other complex molecules, demonstrating versatility in synthetic organic chemistry. Its functional groups allow for diverse chemical reactions, including oxidation and reduction processes.

Propriétés

IUPAC Name |

ethyl 4-[3-(piperidin-1-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-2-26-22(25)19-11-9-18(10-12-19)21(24)20-8-6-7-17(15-20)16-23-13-4-3-5-14-23/h6-12,15H,2-5,13-14,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOIAUMJPZWFULQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643133 | |

| Record name | Ethyl 4-{3-[(piperidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-81-9 | |

| Record name | Ethyl 4-[3-(1-piperidinylmethyl)benzoyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-{3-[(piperidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.